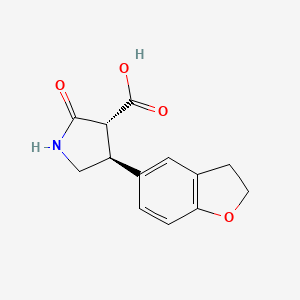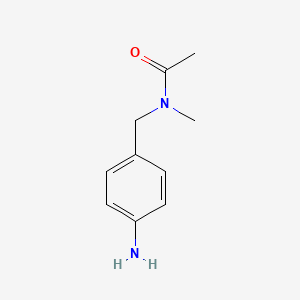
(S)-N-Boc-1-fluoro-2-butylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-Boc-1-fluoro-2-butylamine is an organic compound that belongs to the class of amines. It is characterized by the presence of a fluoro group attached to the second carbon of a butyl chain, with a Boc (tert-butoxycarbonyl) protecting group attached to the nitrogen atom. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Boc-1-fluoro-2-butylamine typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as (S)-2-fluorobutan-1-amine.
Protection of the Amine Group: The amine group is protected using a Boc anhydride in the presence of a base like triethylamine. This step ensures that the amine group does not participate in subsequent reactions.
Purification: The product is purified using standard techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: (S)-N-Boc-1-fluoro-2-butylamine undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as palladium complexes.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, products such as substituted amines, ethers, or thioethers can be formed.
Deprotection Reactions: The primary product is the free amine, (S)-2-fluorobutan-1-amine.
科学的研究の応用
(S)-N-Boc-1-fluoro-2-butylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the development of potential therapeutic agents, particularly in the field of oncology and neurology.
Industry: The compound is utilized in the production of fine chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of (S)-N-Boc-1-fluoro-2-butylamine is primarily related to its ability to undergo nucleophilic substitution and deprotection reactions. The fluoro group can be replaced by other nucleophiles, leading to the formation of new chemical entities. The Boc group provides protection to the amine, allowing for selective reactions to occur at other sites of the molecule. Upon deprotection, the free amine can participate in further chemical transformations.
類似化合物との比較
(S)-N-Boc-1-chloro-2-butylamine: Similar structure but with a chloro group instead of a fluoro group.
(S)-N-Boc-1-bromo-2-butylamine: Similar structure but with a bromo group instead of a fluoro group.
(S)-N-Boc-1-iodo-2-butylamine: Similar structure but with an iodo group instead of a fluoro group.
Uniqueness: (S)-N-Boc-1-fluoro-2-butylamine is unique due to the presence of the fluoro group, which imparts distinct reactivity and stability compared to its chloro, bromo, and iodo analogs. The fluoro group is less reactive than other halogens, making it suitable for selective reactions and providing enhanced metabolic stability in pharmaceutical applications.
特性
分子式 |
C9H18FNO2 |
|---|---|
分子量 |
191.24 g/mol |
IUPAC名 |
tert-butyl N-[(2S)-1-fluorobutan-2-yl]carbamate |
InChI |
InChI=1S/C9H18FNO2/c1-5-7(6-10)11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12)/t7-/m0/s1 |
InChIキー |
GPDDUUAPRWIQLG-ZETCQYMHSA-N |
異性体SMILES |
CC[C@@H](CF)NC(=O)OC(C)(C)C |
正規SMILES |
CCC(CF)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,3AS,6aR)-1-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid](/img/structure/B15226615.png)
![2-Cyclobutyl-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine](/img/structure/B15226627.png)
![8-Chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15226630.png)
![N-Methylspiro[3.4]octan-2-amine](/img/structure/B15226648.png)



![methyl 1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylate](/img/structure/B15226690.png)


![4-Chloro-1-(pyrazin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15226706.png)

![6-(Mercaptomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B15226714.png)
